![molecular formula C20H23N5O3S2 B420049 ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B420049.png)
ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a pyrimidinyl group, a triazolyl group, and a methoxyphenyl group, all connected through sulfanyl linkages. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This intermediate is then reacted with a suitable triazole derivative to form the triazolyl sulfanyl compound. Finally, the methoxyphenyl group is introduced through a substitution reaction, and the ethyl acetate moiety is added via esterification.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents for this reaction include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted phenyl derivatives.
科学研究应用
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the triazolyl and pyrimidinyl groups can bind to specific receptors or proteins, modulating their function. The exact mechanism of action depends on the specific biological context and the target molecules involved.
相似化合物的比较
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide: This compound also features a pyrimidinyl sulfanyl group but differs in the presence of a benzamide moiety and diethylamino substituents.
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the 4,6-dimethyl-2-pyrimidinyl core but lacks the triazolyl and methoxyphenyl groups.
The uniqueness of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H23N5O3S2 |
|---|---|
分子量 |
445.6g/mol |
IUPAC 名称 |
ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-28-18(26)12-30-20-24-23-17(11-29-19-21-13(2)10-14(3)22-19)25(20)15-6-8-16(27-4)9-7-15/h6-10H,5,11-12H2,1-4H3 |
InChI 键 |
GMSSAQPWZJZQRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
规范 SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


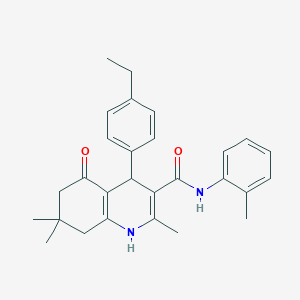
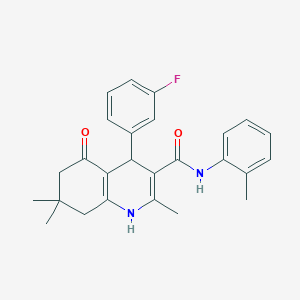
![4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B419969.png)

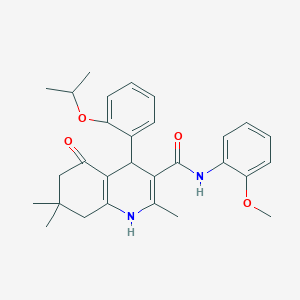
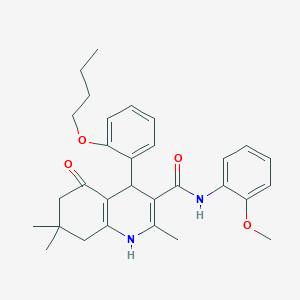

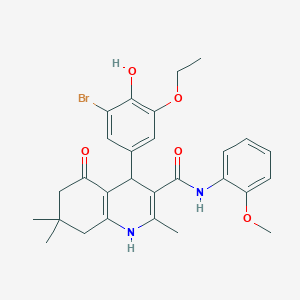
![N-(4-acetylphenyl)-2-{[4-(2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419977.png)
![2-({4-benzyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B419980.png)
![1-benzyl-1H-indole-2,3-dione 3-{[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B419981.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B419982.png)
![ethyl 4-{[({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B419986.png)
![2-({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B419988.png)
